2-Methyl-3-(p-tolyloxy)propane-1-sulfonyl chloride
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Overview
Description
2-Methyl-3-(p-tolyloxy)propane-1-sulfonyl chloride is a chemical compound with the molecular formula C11H15ClO3S and a molecular weight of 262.75 g/mol . This compound is known for its high purity and unique blend of reactivity and selectivity, making it a valuable tool for researchers and chemists .
Preparation Methods
The synthesis of 2-Methyl-3-(p-tolyloxy)propane-1-sulfonyl chloride typically involves the reaction of 2-Methyl-3-(p-tolyloxy)propanol with thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is then heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC). Once the reaction is complete, the product is purified by distillation or recrystallization .
Chemical Reactions Analysis
2-Methyl-3-(p-tolyloxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by a nucleophile. Common reagents for these reactions include amines, alcohols, and thiols.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially participate in such reactions under appropriate conditions.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, where it acts as an electrophile.
Scientific Research Applications
2-Methyl-3-(p-tolyloxy)propane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and sulfonamides.
Biology: This compound can be used to modify biological molecules, such as proteins and peptides, through sulfonylation reactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(p-tolyloxy)propane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in various chemical transformations, including the formation of sulfonate esters and sulfonamides .
Comparison with Similar Compounds
2-Methyl-3-(p-tolyloxy)propane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride with a similar reactivity profile but lacking the aromatic ring.
Benzenesulfonyl chloride: Contains an aromatic ring but lacks the additional methyl and tolyloxy groups, making it less selective in certain reactions.
Tosyl chloride (p-toluenesulfonyl chloride): Similar in structure but with different reactivity due to the presence of the tolyl group directly attached to the sulfonyl chloride.
These comparisons highlight the unique reactivity and selectivity of this compound, making it a valuable reagent in various chemical transformations.
Biological Activity
2-Methyl-3-(p-tolyloxy)propane-1-sulfonyl chloride is a sulfonyl chloride compound that has gained attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
This compound can be characterized by its molecular formula C11H13ClO3S. The sulfonyl chloride functional group is known for its reactivity, particularly in nucleophilic substitution reactions, which makes it a useful intermediate in organic synthesis.
The biological activity of sulfonyl chlorides, including this compound, often involves the following mechanisms:
- Inhibition of Enzymatic Activity : Sulfonyl chlorides can act as inhibitors for various enzymes by forming covalent bonds with nucleophilic residues in the active sites.
- Modulation of Protein Function : By modifying proteins through acylation, these compounds can alter protein interactions and functions, potentially leading to therapeutic effects.
Antimicrobial Activity
Research indicates that sulfonyl chlorides exhibit antimicrobial properties. For instance, studies have shown that derivatives of sulfonyl chlorides possess significant antibacterial and antifungal activities.
Anticancer Potential
Sulfonyl chlorides have been explored for their anticancer properties. The ability to inhibit specific kinases and other cancer-related enzymes positions them as potential candidates in cancer therapy.
Case Study: Inhibition of Mcl-1
A notable case study focuses on the inhibition of Mcl-1 (myeloid cell leukemia 1), an anti-apoptotic protein often overexpressed in cancer cells. Compounds structurally similar to this compound have shown promising results in inhibiting Mcl-1, leading to increased apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship analysis reveals that modifications on the aromatic ring and the sulfonyl group significantly affect biological activity. The presence of electron-withdrawing groups enhances potency against certain targets.
Modification | Effect on Activity |
---|---|
Electron-withdrawing groups | Increased potency |
Alkyl substitutions | Variable effects |
Research Findings
Recent studies have highlighted the importance of sulfonyl chlorides in drug design:
- Inhibitory Effects on Cancer Cells : Compounds similar to this compound demonstrated IC50 values in low micromolar ranges against various cancer cell lines.
- Synergistic Effects with Other Drugs : Combinations with established chemotherapeutic agents have shown enhanced efficacy, indicating potential for combination therapies.
Table of Biological Activities
Properties
Molecular Formula |
C11H15ClO3S |
---|---|
Molecular Weight |
262.75 g/mol |
IUPAC Name |
2-methyl-3-(4-methylphenoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H15ClO3S/c1-9-3-5-11(6-4-9)15-7-10(2)8-16(12,13)14/h3-6,10H,7-8H2,1-2H3 |
InChI Key |
VMPRVGFKINYYOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(C)CS(=O)(=O)Cl |
Origin of Product |
United States |
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